Potassium propan-2-olate
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Overview
Description
Potassium propan-2-olate, also known as potassium isopropoxide, is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white crystalline solid that is highly reactive and soluble in polar solvents such as alcohols. This compound is commonly used as a strong base in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
Potassium propan-2-olate, also known as Potassium isopropoxide, is a strong base and a nucleophile . It primarily targets molecules that are acidic or electrophilic in nature . The compound’s primary role is to act as a base, accepting protons, or as a nucleophile, donating electrons .
Mode of Action
This compound interacts with its targets by accepting protons in its role as a base, or by donating electrons in its role as a nucleophile . This interaction can result in the formation of new bonds and the breaking of old ones, leading to significant changes in the molecular structure of the target .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those involving base-catalyzed reactions . For example, it can participate in the deprotonation of weak acids, nucleophilic substitution reactions, and elimination reactions . The downstream effects of these reactions can vary widely depending on the specific pathway and the other molecules involved .
Pharmacokinetics
As a strong base and nucleophile, it is likely to react quickly and completely in biological systems, limiting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in . In general, its action results in the formation of new molecules through the acceptance of protons or the donation of electrons . These new molecules can have a wide range of effects, depending on their own properties and the context in which they are formed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the presence of water can shift the balance of reactions involving this compound . Additionally, temperature can also affect the selectivity and rate of reactions . Therefore, careful control of environmental conditions is crucial when using this compound in chemical reactions .
Biochemical Analysis
Biochemical Properties
Potassium propan-2-olate plays a significant role in biochemical reactions. It is often used as a base in the synthesis of various organic compounds
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a base in chemical reactions It can deprotonate acids, leading to the formation of new compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium propan-2-olate can be synthesized through the reaction of potassium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction proceeds as follows:
2C3H7OH+2K→2C3H7OK+H2
This reaction requires careful control of temperature and pressure to ensure complete conversion of potassium metal to this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium hydroxide with isopropanol. The reaction is carried out in a solvent such as toluene or xylene to facilitate the removal of water formed during the reaction. The process can be represented as:
KOH+C3H7OH→C3H7OK+H2O
The resulting this compound is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Potassium propan-2-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form potassium acetate and acetone.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: It can be used with reducing agents such as lithium aluminum hydride.
Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed:
Oxidation: Potassium acetate and acetone.
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Substituted organic molecules with the isopropoxide group.
Scientific Research Applications
Potassium propan-2-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the preparation of certain biological reagents and as a catalyst in biochemical reactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Potassium propan-2-olate can be compared with other similar compounds such as sodium propan-2-olate and lithium propan-2-olate. These compounds share similar reactivity and applications but differ in their solubility, reactivity, and stability. For example:
Sodium propan-2-olate: Similar reactivity but higher solubility in polar solvents.
Lithium propan-2-olate: Higher reactivity and stability but less commonly used due to higher cost.
Properties
CAS No. |
6831-82-9 |
---|---|
Molecular Formula |
C3H8O.K C3H8KO |
Molecular Weight |
99.19 g/mol |
IUPAC Name |
potassium;propan-2-olate |
InChI |
InChI=1S/C3H8O.K/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
JPQUDQIQRLMROB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].[K+] |
Canonical SMILES |
CC(C)O.[K] |
Key on ui other cas no. |
6831-82-9 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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